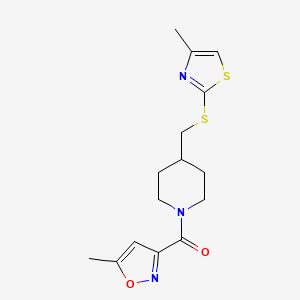

![molecular formula C16H16N4O3S2 B2410751 N-(3-(2,3-二氢咪唑并[2,1-b]噻唑-6-基)苯基)-3,5-二甲基异噁唑-4-磺酰胺 CAS No. 1226455-30-6](/img/structure/B2410751.png)

N-(3-(2,3-二氢咪唑并[2,1-b]噻唑-6-基)苯基)-3,5-二甲基异噁唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as 6-Arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-ones, involves the reaction with N-alkylazomethine ylides by a [2+3] cycloaddition mechanism . This results in the formation of diastereomeric spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidin]-5(6H)-ones .Molecular Structure Analysis

The molecular formula of a similar compound, N-[3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide, is C12H13N3O2S2, with an average mass of 295.380 Da and a monoisotopic mass of 295.044922 Da .Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones occur under mild conditions, and the type of product depends on the structure of the starting reagents . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .科学研究应用

合成与结构研究

一步合成技术: Rozentsveig 等人 (2013) 开发了一种一步合成杂环化合物的方法,包括咪唑并[2,1-b]噻唑,这可能与合成类似于 N-(3-(2,3-二氢咪唑并[2,1-b]噻唑-6-基)苯基)-3,5-二甲基异噁唑-4-磺酰胺的化合物相关 (Rozentsveig 等人,2013).

X 射线晶体学: Shilcrat 等人 (1991) 利用 X 射线晶体学证实了二氢咪唑并[2,1-b]噻唑区域异构体的结构,这种方法可用于研究 N-(3-(2,3-二氢咪唑并[2,1-b]噻唑-6-基)苯基)-3,5-二甲基异噁唑-4-磺酰胺的结构 (Shilcrat 等人,1991).

生物活性与应用

抗菌活性: Gadad 等人 (2000) 探讨了咪唑并[2,1-b]噻唑衍生物的抗菌特性,这可能暗示类似化合物具有潜在的抗菌应用 (Gadad 等人,2000).

抗炎活性: Lantos 等人 (1984) 研究了二氢咪唑并[2,1-b]噻唑的抗炎特性,表明类似于 N-(3-(2,3-二氢咪唑并[2,1-b]噻唑-6-基)苯基)-3,5-二甲基异噁唑-4-磺酰胺的化合物可能表现出类似的特性 (Lantos 等人,1984).

抗疟疾和抗病毒潜力: Fahim 和 Ismael (2021) 对具有潜在抗疟疾活性的磺酰胺进行了一项研究,并调查了它们在 COVID-19 治疗中的应用,暗示了 N-(3-(2,3-二氢咪唑并[2,1-b]噻唑-6-基)苯基)-3,5-二甲基异噁唑-4-磺酰胺在类似情况下可能的用途 (Fahim 和 Ismael,2021).

分子和计算研究

- 互变异构行为研究: Erturk 等人 (2016) 研究了磺酰胺衍生物的互变异构形式,这可以深入了解 N-(3-(2,3-二氢咪唑并[2,1-b]噻唑-6-基)苯基)-3,5-二甲基异噁唑-4-磺酰胺在各种条件下的行为 (Erturk 等人,2016).

未来方向

Future research could focus on the synthesis and characterization of this specific compound, as well as in-depth studies on its potential biological effects. The introduction of a spiropyrrolidine ring system into an imidazo[2,1-b][1,3]thiazole framework can be considered as an effective approach to the construction of new molecular scaffolds with potential biological effects .

作用机制

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to a group of pharmaceutically relevant compounds known as partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives . These derivatives have been known to exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity .

Mode of Action

It’s known that the compound’s structure plays a crucial role in its interaction with targets . The outcome of this interaction depends on the structure of the starting bromo ketone .

Biochemical Pathways

Given its potential anticancer activity, it can be inferred that the compound may interfere with cell proliferation and survival pathways, leading to the suppression of cancer cell growth .

Result of Action

The compound has shown a moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound’s action results in the inhibition of cancer cell proliferation.

属性

IUPAC Name |

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S2/c1-10-15(11(2)23-18-10)25(21,22)19-13-5-3-4-12(8-13)14-9-20-6-7-24-16(20)17-14/h3-5,8-9,19H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYRHSHCQDCVBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2410673.png)

![N-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2410674.png)

![5-(3,4-dimethoxyphenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2410675.png)

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B2410680.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea](/img/structure/B2410682.png)

![[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride](/img/structure/B2410689.png)